molecular formula C11H12ClF3O B8031854 1-Chloro-4-(2-methylpropoxy)-2-(trifluoromethyl)benzene

1-Chloro-4-(2-methylpropoxy)-2-(trifluoromethyl)benzene

Cat. No.: B8031854
M. Wt: 252.66 g/mol
InChI Key: OUMHVNMOLQJDOP-UHFFFAOYSA-N
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Description

1-Chloro-4-(2-methylpropoxy)-2-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chlorine atom, a 2-methylpropoxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(2-methylpropoxy)-2-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-chloro-2-(trifluoromethyl)benzene and 2-methylpropanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Nucleophilic Substitution: The 2-methylpropanol reacts with 1-chloro-2-(trifluoromethyl)benzene in the presence of the base, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing purification techniques such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(2-methylpropoxy)-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction reactions can be employed to modify the trifluoromethyl group or other substituents on the benzene ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkoxy or amino derivatives, while oxidation reactions can produce phenolic or quinone compounds.

Scientific Research Applications

1-Chloro-4-(2-methylpropoxy)-2-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2-methylpropoxy)-2-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.

    Pathways: Influencing biochemical pathways related to its chemical structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-(2-methylpropoxy)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties.

    1-Chloro-2-(trifluoromethyl)benzene: Lacks the 2-methylpropoxy group, affecting its reactivity and applications.

    4-(2-Methylpropoxy)-2-(trifluoromethyl)benzene: Lacks the chlorine atom, leading to variations in its chemical behavior.

Uniqueness

1-Chloro-4-(2-methylpropoxy)-2-(trifluoromethyl)benzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both the trifluoromethyl and 2-methylpropoxy groups, along with the chlorine atom, makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

1-chloro-4-(2-methylpropoxy)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3O/c1-7(2)6-16-8-3-4-10(12)9(5-8)11(13,14)15/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMHVNMOLQJDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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